molecular formula C15H20N2O5 B14846216 Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate

Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate

Cat. No.: B14846216
M. Wt: 308.33 g/mol
InChI Key: ZEDYASQZUAQMKY-UHFFFAOYSA-N
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Description

Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a formyl group, a carboxylate ester, and a tert-butoxycarbonyl-protected aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-carboxypyridine-2-carboxylate.

    Reduction: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-hydroxymethylpyridine-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

Mechanism of Action

The mechanism of action of Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active aminoethyl compound. The formyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or covalent modification, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate is unique due to its combination of a pyridine ring, formyl group, and tert-butoxycarbonyl-protected aminoethyl group

Properties

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 4-formyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylate

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-6-5-11-7-10(9-18)8-12(17-11)13(19)21-4/h7-9H,5-6H2,1-4H3,(H,16,20)

InChI Key

ZEDYASQZUAQMKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C(=O)OC

Origin of Product

United States

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